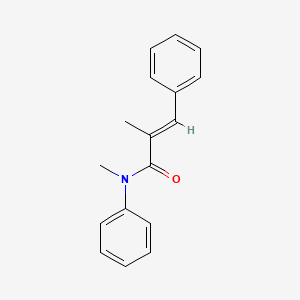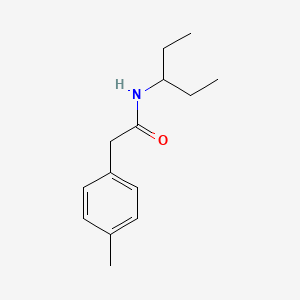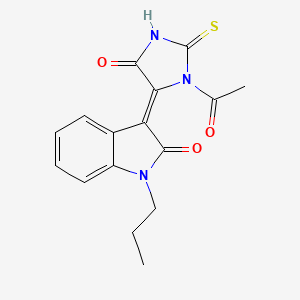
2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Applications De Recherche Scientifique
2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-(2-furoyl)-quinoline-2-carboxaldehyde (fq), are known to react with primary amines to form fluorescent products . This suggests that the compound might interact with proteins or other biomolecules containing primary amine groups.
Mode of Action
Based on its structural similarity to fq, it can be hypothesized that it may undergo a reaction with primary amines, forming fluorescent products . This reaction is fluorogenic, meaning it generates fluorescence upon completion .
Biochemical Pathways
Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate . It’s possible that similar pathways could be involved in the metabolism of 2-(2-furoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Result of Action
The formation of fluorescent products upon reaction with primary amines suggests that it could potentially be used as a fluorescent probe for the detection of these groups in biological systems .
Méthodes De Préparation
The synthesis of 2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of furan-2-carbonyl chloride with 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.
Analyse Des Réactions Chimiques
2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The phenyl group and the furan ring can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical substitution reactions that can be performed on this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the phenyl group can yield halogenated derivatives, while nitration can produce nitro derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Furan-2-carbonyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline include other isoquinoline derivatives and furan-containing compounds. Some examples are:
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the furan-2-carbonyl group, making it less versatile in terms of chemical reactivity.
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which can affect its solubility and reactivity.
Furan-2-carboxylic acid derivatives: These compounds have similar reactivity due to the presence of the furan ring but lack the isoquinoline core.
Propriétés
IUPAC Name |
(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-16-10-11-23(22(24)18-9-6-12-27-18)21(15-7-4-3-5-8-15)17(16)14-20(19)26-2/h3-9,12-14,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLSXGSTTFWRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-adamantyl)-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4051105.png)

![N-(3,4-dimethoxybenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide](/img/structure/B4051118.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4051120.png)
![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4051128.png)
![[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide](/img/structure/B4051131.png)
![5-({4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B4051132.png)
![4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide](/img/structure/B4051145.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4051169.png)

![2-[2-methoxy-4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetamide](/img/structure/B4051201.png)


